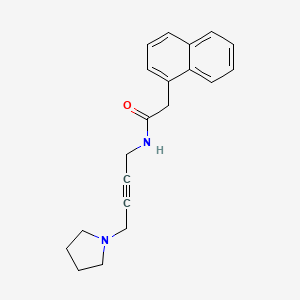

2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

Description

2-(Naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalene moiety linked to an acetamide core, which is further substituted with a 4-(pyrrolidin-1-yl)but-2-yn-1-yl group.

Properties

IUPAC Name |

2-naphthalen-1-yl-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-20(21-12-3-4-13-22-14-5-6-15-22)16-18-10-7-9-17-8-1-2-11-19(17)18/h1-2,7-11H,5-6,12-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVFPYFIBKJBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthalene Derivative: Starting with naphthalene, functional groups are introduced through electrophilic aromatic substitution reactions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via nucleophilic substitution reactions.

Formation of the Acetamide Group: The final step involves the formation of the acetamide group through amidation reactions, typically using acetic anhydride or acetyl chloride as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The target compound is compared below with three classes of analogs from the evidence:

Spectroscopic Properties

Infrared (IR) Spectroscopy:

- C=O Stretching: Target (expected): ~1670–1680 cm⁻¹ (based on acetamide analogs ). 6a: 1671 cm⁻¹; 6b: 1682 cm⁻¹ . N-(4-Bromophenyl) analog: Not explicitly reported, but likely similar .

- N–H Stretching :

Nuclear Magnetic Resonance (NMR):

- 1H NMR :

- 13C NMR :

Physicochemical and Electronic Properties

- Solubility : The pyrrolidinyl group in the target compound enhances water solubility due to its basic nature, whereas halogenated analogs (e.g., 4-bromophenyl) exhibit lower solubility .

- Nitro-substituted analogs (e.g., 6b) show reduced electron density at the acetamide group due to the –NO₂ substituent .

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antiproliferative effects, mechanisms of action, and related studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This compound features a naphthalene moiety attached to an acetamide group and a pyrrolidine ring, contributing to its diverse biological properties.

Antiproliferative Activity

Research has demonstrated that compounds similar to 2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-(naphthalen-2-yl)acetamide derivatives have shown activity against nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) cells, with IC50 values indicating potent inhibition of cell proliferation .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N-(naphthalen-2-yl)-2-(2-oxo-tetrahydroquinolin) | NPC-TW01 | 0.6 |

| N-(substituted phenyl)acetamide | Hep3B | Varies |

| 2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but...) | Various | TBD |

The antiproliferative mechanisms of these compounds often involve cell cycle arrest and apoptosis induction. For example, studies on NPC-TW01 cells revealed that certain derivatives caused an accumulation of cells in the S phase of the cell cycle, leading to inhibited proliferation . The underlying molecular interactions include modulation of signaling pathways related to cell survival and death.

Study 1: Synthesis and Evaluation

A study focusing on the synthesis of N-(naphthalen-2-yl)acetamides demonstrated their efficacy in altering cell cycle dynamics in cancer cells. The study reported that specific modifications to the naphthalene and pyrrolidine structures enhanced biological activity .

Study 2: Structure–Activity Relationship (SAR)

Another significant investigation analyzed the structure–activity relationship (SAR) of similar compounds, highlighting how variations in substituents on the naphthalene or pyrrolidine rings influenced their biological efficacy. This research is crucial for guiding future drug design efforts aimed at optimizing therapeutic agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.